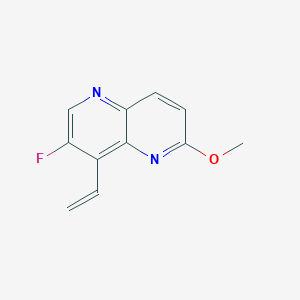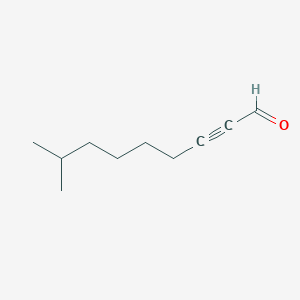![molecular formula C14H22ClFO2Si B8466057 Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-](/img/structure/B8466057.png)
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- is a chemical compound with a complex structure that includes a tert-butyldimethylsilyloxy group and a 4-chloro-3-fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl ether
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group provides steric protection, while the 4-chloro-3-fluorophenyl group can engage in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(Tert-butyldimethylsilyloxy)-1-(4-chlorophenyl)ethanol
- 2-(Tert-butyldimethylsilyloxy)-1-(3-fluorophenyl)ethanol
- 2-(Tert-butyldimethylsilyloxy)-1-(4-bromophenyl)ethanol
Uniqueness
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro- is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties compared to other similar compounds.
属性
分子式 |
C14H22ClFO2Si |
|---|---|
分子量 |
304.86 g/mol |
IUPAC 名称 |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H22ClFO2Si/c1-14(2,3)19(4,5)18-9-13(17)10-6-7-11(15)12(16)8-10/h6-8,13,17H,9H2,1-5H3 |
InChI 键 |
KTBITCVLPAOFPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-[2-Nitro-4-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B8466031.png)





![1-[([1,1'-Biphenyl]-2-yl)oxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B8466083.png)

